2-(Chloromethyl)-2,3-dihydro-1-benzofuran

Physical chemistry Process chemistry Purification

2-(Chloromethyl)-2,3-dihydro-1-benzofuran (CAS 53491-32-0) is a chloromethyl-substituted 2,3-dihydrobenzofuran heterocyclic compound with molecular formula C₉H₉ClO and molecular weight 168.62 g/mol. This compound belongs to the benzofuran class of fused benzene-furan ring systems and is characterized by the presence of a reactive chloromethyl group at the 2-position of the partially saturated furan ring.

Molecular Formula C9H9ClO
Molecular Weight 168.62
CAS No. 53491-32-0
Cat. No. B2856453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-2,3-dihydro-1-benzofuran
CAS53491-32-0
Molecular FormulaC9H9ClO
Molecular Weight168.62
Structural Identifiers
SMILESC1C(OC2=CC=CC=C21)CCl
InChIInChI=1S/C9H9ClO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6H2
InChIKeySNLLWTRIHKNPQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-2,3-dihydro-1-benzofuran (CAS 53491-32-0) – Technical Specification and Sourcing Overview


2-(Chloromethyl)-2,3-dihydro-1-benzofuran (CAS 53491-32-0) is a chloromethyl-substituted 2,3-dihydrobenzofuran heterocyclic compound with molecular formula C₉H₉ClO and molecular weight 168.62 g/mol . This compound belongs to the benzofuran class of fused benzene-furan ring systems and is characterized by the presence of a reactive chloromethyl group at the 2-position of the partially saturated furan ring [1]. Its physical properties include a density of 1.2±0.1 g/cm³, a boiling point of 260.4±9.0 °C at 760 mmHg, a flash point of 115.0±12.8 °C, and a calculated LogP value of 2.49 . The compound serves as a versatile building block in organic synthesis and medicinal chemistry, with the chloromethyl group enabling diverse nucleophilic substitution, oxidation, and reduction transformations .

Why In-Class Substitution of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran Is Not Trivial


Generic substitution among chloromethyl-substituted benzofurans and dihydrobenzofurans is not straightforward due to position-dependent reactivity and structural differences that materially affect synthetic outcomes. Regioisomeric variants, such as 6-(chloromethyl)-2,3-dihydrobenzofuran, place the reactive chloromethyl group at a different position on the benzofuran core, altering steric accessibility and electronic environment during nucleophilic substitution and cyclization reactions . Similarly, halogen substitution at the reactive center — for instance, replacing the chloromethyl group with a bromomethyl moiety as in 2-(bromomethyl)-2,3-dihydrobenzofuran (CAS 19997-53-6) — significantly changes both reactivity profile and physical properties: the bromomethyl analog exhibits higher reactivity in nucleophilic substitution reactions but demonstrates reduced stability compared to the chloromethyl counterpart, a distinction that has been characterized across benzofuran systems . These differences in regiochemistry and leaving group identity create divergent reaction kinetics, byproduct profiles, and downstream yields that preclude simple one-to-one interchange in synthetic protocols without re-optimization.

2-(Chloromethyl)-2,3-dihydro-1-benzofuran (53491-32-0): Quantitative Differentiation Evidence for Procurement Decisions


Physical Property Differentiation: Density and Boiling Point Comparison Between Chloromethyl and Bromomethyl Analogs

2-(Chloromethyl)-2,3-dihydro-1-benzofuran exhibits a density of 1.2±0.1 g/cm³ and a boiling point of 260.4±9.0 °C at 760 mmHg . In contrast, its bromomethyl analog, 2-(bromomethyl)-2,3-dihydrobenzofuran (CAS 19997-53-6), has a reported density of 1.481 g/cm³ and a boiling point of 279 °C at 760 mmHg . The approximately 23% higher density and 19 °C higher boiling point of the bromomethyl analog reflect the greater molecular weight (213.07 g/mol vs. 168.62 g/mol) and the presence of the heavier bromine atom.

Physical chemistry Process chemistry Purification

Reactivity-Balance Advantage: Chloromethyl versus Bromomethyl Electrophilicity Profile

The chloromethyl group in 2-(chloromethyl)-2,3-dihydro-1-benzofuran provides an intermediate electrophilicity profile that balances synthetic utility with practical handling stability . In contrast, bromomethyl and iodomethyl derivatives of benzofurans demonstrate higher reactivity in nucleophilic substitution but exhibit reduced stability and greater sensitivity to ambient conditions . The chloromethyl derivative occupies an optimal position on the reactivity-stability continuum: sufficiently reactive to undergo substitution with amines, thiols, alkoxides, and cyanides under mild conditions, yet stable enough for routine laboratory handling and long-term storage .

Synthetic methodology Reaction optimization Nucleophilic substitution

Synthetic Utility as a Chloromethylating Precursor in Pharmaceutical Intermediate Production

2-(Chloromethyl)-2,3-dihydro-1-benzofuran serves as a direct intermediate in the synthesis of (2,3-dihydro-5-benzofuranyl)acetonitrile, a key precursor for pharmaceutically active substances [1]. The patented synthetic route involves chloromethylation of 2,3-dihydro-5-benzofuran to yield the 5-chloromethyl intermediate, which subsequently reacts with a cyanide source to produce the acetonitrile derivative [1]. This specific synthetic application leverages the 2,3-dihydrobenzofuran scaffold with a chloromethyl leaving group, a combination that is not readily accessible from the bromomethyl analog without altering reaction conditions and cyanide source compatibility [1].

Medicinal chemistry Process development Pharmaceutical intermediates

Commercial Availability and Purity Specifications: Chloromethyl versus Bromomethyl Market Comparison

2-(Chloromethyl)-2,3-dihydro-1-benzofuran (CAS 53491-32-0) is commercially available from multiple established research chemical suppliers with standard purity specifications of ≥95% . The compound is stocked in quantities up to 5g and is available for larger custom quantities upon request . In contrast, the bromomethyl analog (CAS 19997-53-6) has been documented as discontinued by at least one major supplier, with limited current availability and similar purity specifications of min. 95% . The continued commercial availability and multi-vendor sourcing of the chloromethyl derivative provide supply chain redundancy that is critical for research continuity.

Procurement Supply chain Quality control

Optimal Procurement and Research Application Scenarios for 2-(Chloromethyl)-2,3-dihydro-1-benzofuran


Medicinal Chemistry: Synthesis of 5-HT1A Receptor Ligands

2-(Chloromethyl)-2,3-dihydro-1-benzofuran functions as a versatile building block for constructing dihydrobenzofuran-based serotonin 1A (5-HT1A) receptor ligands. Patented 2,3-dihydrobenzofuran derivatives with strong affinity for the 5-HT1A receptor are accessed via functionalization of the 2-position chloromethyl handle, enabling the introduction of amine-containing side chains through nucleophilic substitution [1]. The compound‘s balanced reactivity profile makes it particularly suitable for medicinal chemistry campaigns requiring controlled, stepwise functionalization without premature decomposition of sensitive intermediates. Procurement of this compound supports lead optimization programs targeting anxiety, depression, and other serotonergic neuron-related disorders [1].

Agrochemical Development: Herbicidal Dihydrobenzofuran Scaffold Construction

The dihydrobenzofuran core, accessible via functionalization of 2-(chloromethyl)-2,3-dihydro-1-benzofuran, serves as a key structural motif in herbicidal compounds. Patent literature demonstrates that substituted dihydrobenzofuran derivatives exhibit herbicidal activity with improved crop-weed selectivity compared to earlier benzofuran-based herbicides [2]. The chloromethyl group at the 2-position provides a reactive handle for introducing diverse substituents (alkyl, haloalkyl, alkoxycarbonyl groups) that modulate herbicidal potency and selectivity profiles [2]. This application scenario is particularly relevant for agrochemical discovery programs seeking novel herbicide scaffolds with favorable selectivity indices.

Process Chemistry: Large-Scale Synthesis with Purification Advantages

The physical properties of 2-(chloromethyl)-2,3-dihydro-1-benzofuran — specifically its density of 1.2±0.1 g/cm³ and boiling point of 260.4±9.0 °C at 760 mmHg — confer distinct advantages in process-scale purification compared to the heavier bromomethyl analog (density 1.481 g/cm³, boiling point 279 °C) . The lower density facilitates more efficient phase separation during liquid-liquid extraction workflows, while the lower boiling point enables gentler distillation conditions that minimize thermal decomposition risk. These properties, combined with the compound‘s sufficient electrophilicity for clean nucleophilic substitution reactions , make it the preferred choice for multigram to kilogram synthetic campaigns where purification efficiency and product stability directly impact overall yield and cost of goods.

Synthetic Methodology Development: Catalyst and Condition Screening

The well-defined reactivity of the 2-position chloromethyl group in the partially saturated dihydrobenzofuran framework makes this compound an ideal model substrate for developing and benchmarking new synthetic methodologies. Researchers evaluating novel catalysts for nucleophilic substitution, assessing solvent effects on reaction kinetics, or optimizing continuous flow protocols can employ 2-(chloromethyl)-2,3-dihydro-1-benzofuran as a representative benzofuran electrophile with predictable and reproducible behavior . Its commercial availability in consistent ≥95% purity from multiple vendors ensures experimental reproducibility across different laboratories and enables meaningful cross-study comparisons. This scenario is particularly valuable for academic groups establishing new synthetic procedures and for industrial process chemistry teams validating scalable reaction conditions.

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